3-Phenylcyclopentanecarboxylic acid

描述

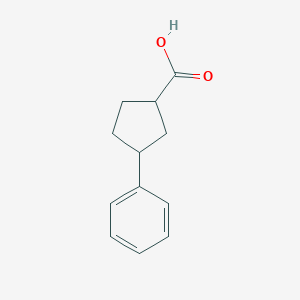

3-苯基环戊烷羧酸是一种有机化合物,化学式为C12H14O2。它是一种羧酸衍生物,其特征在于一个环戊烷环,该环被一个苯基和一个羧基取代。

准备方法

合成路线和反应条件: 3-苯基环戊烷羧酸的合成通常涉及环戊酮与苯基溴化镁的反应,然后氧化。反应条件通常包括使用二乙醚等溶剂以及镁和溴苯等试剂。最终的氧化步骤可以使用高锰酸钾或三氧化铬等氧化剂来实现 .

工业生产方法: 3-苯基环戊烷羧酸的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常包含先进的技术,如连续流动反应器和自动化系统,以确保生产质量的一致性 .

化学反应分析

反应类型: 3-苯基环戊烷羧酸会经历各种化学反应,包括:

氧化: 羧基可以进一步氧化,形成相应的衍生物。

还原: 该化合物可以还原成醇或其他还原形式。

取代: 苯基可以参与亲电芳香取代反应.

常见的试剂和条件:

氧化: 高锰酸钾,三氧化铬。

还原: 氢化铝锂,硼氢化钠。

取代: 卤素,硝化剂,磺化剂.

主要形成的产物:

氧化: 形成苯基环戊酮衍生物。

还原: 形成苯基环戊醇。

取代: 形成卤代、硝化或磺化衍生物.

科学研究应用

3-苯基环戊烷羧酸在科学研究中有多种应用:

化学: 用作合成复杂有机分子的中间体。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医学: 研究其潜在的治疗特性,包括抗炎和镇痛作用。

工业: 用于生产特种化学品和材料

作用机制

3-苯基环戊烷羧酸的作用机制涉及它与特定分子靶点和途径的相互作用。它可能充当某些酶或受体的抑制剂或调节剂,从而影响生化过程。确切的途径和靶点可能因特定应用和使用环境而异 .

类似的化合物:

环戊烷羧酸: 缺少苯基,使其疏水性更低,在某些反应中可能活性更低。

苯乙酸: 包含一个连接到乙酸部分的苯基,环结构不同。

环己烷羧酸: 具有六元环而不是五元环戊烷环.

独特性: 3-苯基环戊烷羧酸因其环戊烷环和苯基的组合而具有独特之处,这赋予了其独特的化学性质和反应性。这种结构上的独特性使其在特定的合成应用和研究中具有价值 .

相似化合物的比较

Cyclopentanecarboxylic acid: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain reactions.

Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the ring structure.

Cyclohexanecarboxylic acid: Features a six-membered ring instead of a five-membered cyclopentane ring.

Uniqueness: 3-Phenylcyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research studies .

生物活性

3-Phenylcyclopentanecarboxylic acid (C12H14O2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C12H14O2

- Molar Mass : 202.24 g/mol

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. This activity is likely mediated through the inhibition of specific metabolic pathways involved in cell growth and proliferation.

- Opioid Receptor Interaction : The compound has been studied for its interaction with opioid receptors, particularly in the context of pain management and substance abuse treatment. It appears to exhibit selective binding affinity, which could lead to the development of new analgesics or opioid antagonists.

Case Studies

- Antiproliferative Effects : A study investigating the antiproliferative effects of various phenylcyclopentanecarboxylic acids found that this compound demonstrated significant activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness. The study reported an EC50 value of approximately 0.052 μM, indicating potent activity compared to control compounds .

- Opioid Receptor Studies : Another research focused on the structure-activity relationship (SAR) of phenyl-substituted compounds revealed that this compound showed promising results as a selective kappa-opioid receptor antagonist. This could have implications for treating conditions related to pain and addiction .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity | EC50 (μM) | Selectivity | Notes |

|---|---|---|---|

| Antiproliferative (T. brucei) | 0.052 | N/A | Potent against parasitic cells |

| Opioid Receptor Binding | N/A | High for κ | Potential for analgesic applications |

Research Findings

Recent literature highlights the unique biological profile of this compound:

属性

IUPAC Name |

3-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOLSKRVZNXDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605012 | |

| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91495-75-9 | |

| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。